

# An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol

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## Compound of Interest

Compound Name: 6-Amino-9H-purine-8-thiol

Cat. No.: B505620

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CAS Number: 7390-62-7

Synonyms: 8-Mercaptoadenine, 6-Amino-8-mercaptopurine, Meradine

## Introduction

**6-Amino-9H-purine-8-thiol**, also known as 8-Mercaptoadenine, is a sulfur-containing purine analog. As a member of the thiopurine class of compounds, it is structurally related to endogenous purines like adenine and guanine, as well as to clinically important antimetabolite drugs such as 6-mercaptopurine.<sup>[1]</sup> Thiopurines are known to interfere with purine metabolism and nucleic acid synthesis, forming the basis of their application as immunosuppressants and chemotherapeutic agents.<sup>[1][2]</sup> **6-Amino-9H-purine-8-thiol** serves as a key intermediate in the synthesis of more complex purine derivatives, including potential antiviral and anticancer agents.<sup>[3]</sup> Its biological activity is notably linked to its function as an inhibitor of SUG1, a critical component of the 26S proteasome, implicating it in the regulation of protein degradation and gene transcription.<sup>[4]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, and relevant experimental protocols for research and drug development professionals.

## Physicochemical and Safety Data

The fundamental properties of **6-Amino-9H-purine-8-thiol** are summarized below. This data is critical for handling, storage, and experimental design.

## Physicochemical Properties

Property	Value	Reference(s)
CAS Number	7390-62-7	[No Source]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>5</sub> S	[No Source]
Molecular Weight	167.19 g/mol	[No Source]
Appearance	Solid	[No Source]
Melting Point	>300 °C	[No Source]
Storage Temperature	2-8°C	[No Source]
SMILES	NC1=NC=NC2=C1N=C(S)N2	[No Source]
InChI Key	BHVOFCPOXNYVCE- UHFFFAOYSA-N	[No Source]

## Safety and Handling

Hazard Class	GHS Classification	Precautionary Statements	Reference(s)
Acute Toxicity, Oral	Category 4 (H302: Harmful if swallowed)	P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[No Source]
Skin Irritation	Category 2 (H315: Causes skin irritation)	P302 + P352: IF ON SKIN: Wash with plenty of water.	[No Source]
Eye Irritation	Category 2A (H319: Causes serious eye irritation)	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[No Source]
Target Organ Toxicity	STOT SE 3 (H335: May cause respiratory irritation)	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	[No Source]

Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

## Biological Activity and Mechanism of Action

The primary known mechanism of action for **6-Amino-9H-purine-8-thiol** is the inhibition of SUG1.

## SUG1 Inhibition and the 26S Proteasome

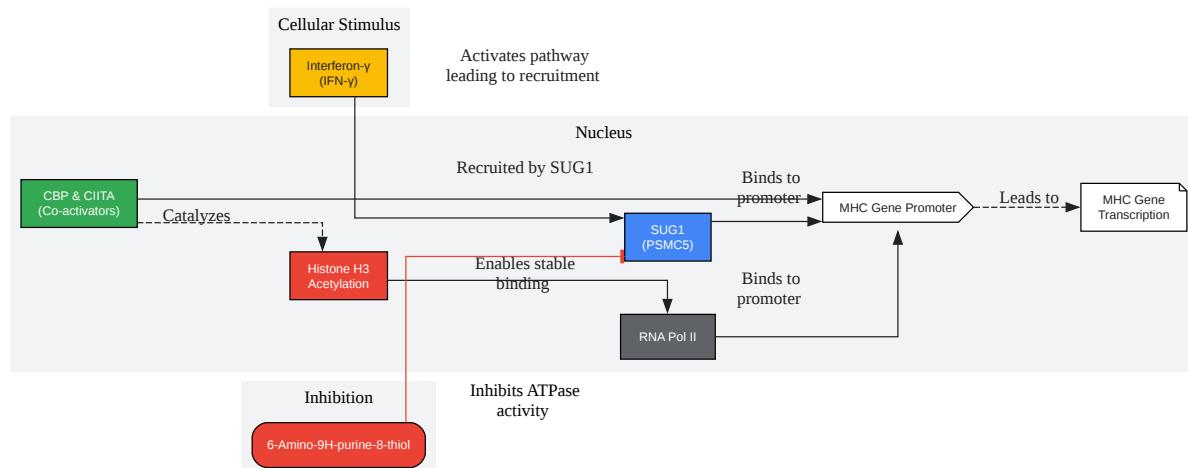
SUG1 (also known as PSMC5) is an essential ATPase subunit of the 19S regulatory particle of the 26S proteasome.<sup>[4]</sup> The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis.<sup>[4]</sup> Beyond its role in proteolysis, SUG1 has distinct functions in transcriptional regulation.<sup>[4]</sup> By inhibiting the ATPase activity of SUG1, **6-Amino-9H-purine-8-thiol** can disrupt both proteasomal function and SUG1-dependent gene transcription.

## Impact on Transcriptional Regulation

SUG1 plays a crucial role in the transcription of Major Histocompatibility Complex (MHC) class I and class II genes, which are vital for the adaptive immune response. The proposed signaling pathway is as follows:

- Initiation: Upon cellular stimulation (e.g., by interferon-gamma), transcription factors like IRF-7 and IRF-8 are activated.<sup>[5]</sup>
- SUG1 Recruitment: SUG1 is recruited to the promoters of MHC genes.
- Co-activator Recruitment: The presence of SUG1 at the promoter is necessary for the subsequent recruitment of the co-activators CREB-binding protein (CBP) and the class II transactivator (CIITA).
- Chromatin Remodeling: CBP, a histone acetyltransferase, acetylates histones (e.g., H3), leading to a more open chromatin structure.
- Transcription: This open chromatin state allows for the sustained recruitment and activity of RNA Polymerase II, resulting in the transcription of MHC genes.

Inhibition of SUG1 by **6-Amino-9H-purine-8-thiol** is expected to disrupt this cascade, preventing the recruitment of CBP and CIITA, reducing histone acetylation, and ultimately downregulating the expression of MHC genes.



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SUG1-mediated transcriptional activation pathway and point of inhibition.

## Biological Data

Quantitative inhibitory data, such as  $IC_{50}$  values for **6-Amino-9H-purine-8-thiol** against SUG1, are not readily available in publicly accessible literature. However, related 8-mercaptopoadenine derivatives have shown high potency in biological assays. For instance, 9-Benzyl-2-butoxy-8-mercaptopoadenine was identified as a potent inducer of interferon with a Minimum Effective Concentration (MEC) of 0.001  $\mu$ M. While this activity is not directly equivalent to SUG1 inhibition, it highlights the potential for high biological activity within this chemical class.

## Experimental Protocols

Detailed experimental protocols for the synthesis of and biological assays involving **6-Amino-9H-purine-8-thiol** are provided below.

## Representative Synthesis Protocol

A specific, detailed synthesis protocol for **6-Amino-9H-purine-8-thiol** is not readily available. The following is a representative procedure based on common synthetic routes for 8-thiopurines, such as the reaction of an 8-halopurine with a sulfur nucleophile.

Reaction: Conversion of 8-Bromoadenine to 8-Mercaptoadenine.

### Materials:

- 8-Bromoadenine
- Thiourea ( $\text{CH}_4\text{N}_2\text{S}$ )
- Ethanol, absolute
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Deionized water

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromoadenine (1 equivalent) in absolute ethanol.
- Nucleophilic Displacement: Add thiourea (1.2 equivalents) to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

- Second Reflux: Heat the mixture to reflux again for 1-2 hours to hydrolyze the isothiouronium intermediate.
- Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~5-6. The product, **6-Amino-9H-purine-8-thiol**, will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol.
- Drying: Dry the purified product under vacuum to yield **6-Amino-9H-purine-8-thiol** as a solid.

## In Vitro Proteasome Activity Assay

This protocol describes a method to assess the inhibitory effect of **6-Amino-9H-purine-8-thiol** on the chymotrypsin-like activity of the proteasome in cell lysates.[6][7]

### Materials:

- Cultured cells (e.g., Jurkat, HeLa)
- **6-Amino-9H-purine-8-thiol** (test inhibitor)
- MG-132 (positive control proteasome inhibitor)
- Proteasome Lysis/Assay Buffer
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
- Black, opaque 96-well microplate
- Fluorescent plate reader (Ex/Em = 350/440 nm)

### Procedure:

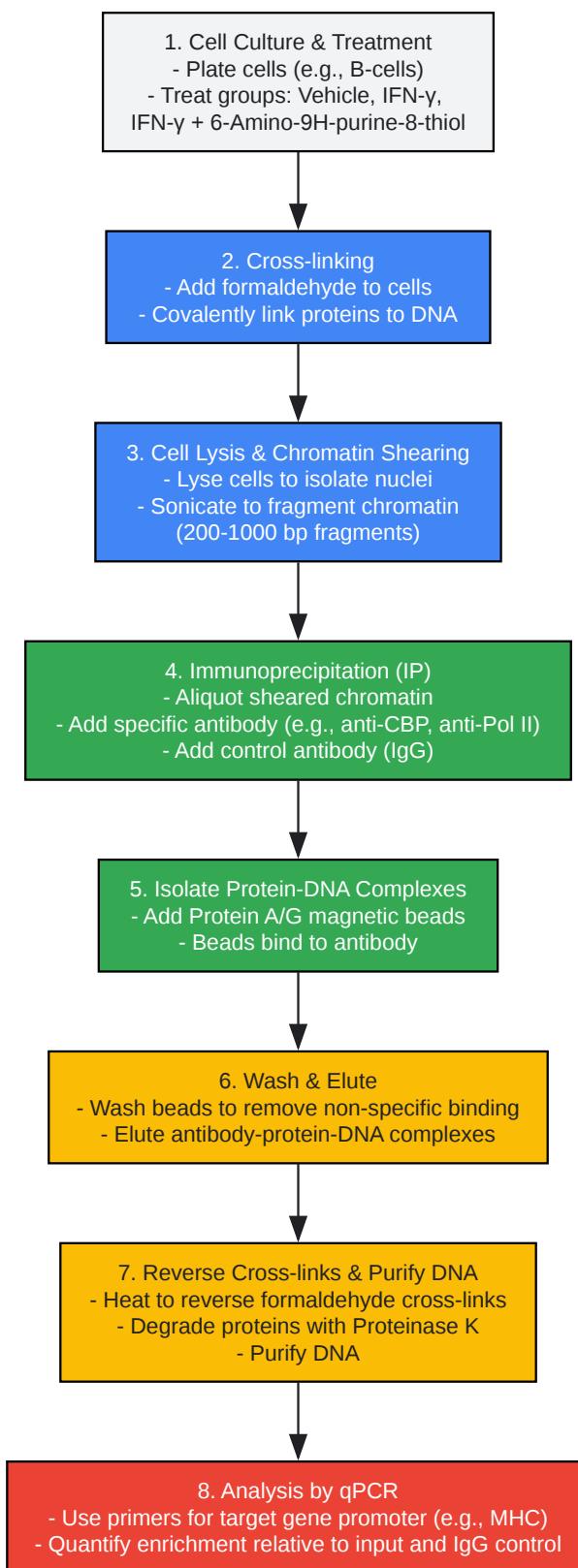
- Cell Lysate Preparation:
  - Culture cells to the desired density.

- Harvest cells and wash twice with ice-cold PBS.
- Lyse the cells in Proteasome Lysis Buffer on ice.
- Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).
- Determine the protein concentration of the supernatant (e.g., using a BCA assay).
- Assay Setup (in 96-well plate):
  - For each sample, prepare three wells: (1) Total Activity, (2) Inhibitor Background (with MG-132), and (3) Test Compound.
  - Add 50 µL of cell lysate to each well.
  - To the "Inhibitor Background" well, add MG-132 to a final concentration of 20 µM.
  - To the "Test Compound" wells, add **6-Amino-9H-purine-8-thiol** at various final concentrations. Add vehicle (e.g., DMSO) to the "Total Activity" and "Inhibitor Background" wells.
  - Pre-incubate the plate at 37°C for 15 minutes.
- Reaction Initiation:
  - Prepare a master mix of the fluorogenic substrate (Suc-LLVY-AMC) in Assay Buffer.
  - Add the substrate solution to all wells to initiate the reaction (final concentration ~100 µM).
- Measurement:
  - Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
  - Measure the increase in fluorescence (Ex/Em = 350/440 nm) kinetically over 30-60 minutes.
- Data Analysis:

- Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each concentration of the test compound.

## Chromatin Immunoprecipitation (ChIP) Assay Workflow

This workflow is designed to test the hypothesis that **6-Amino-9H-purine-8-thiol** inhibits SUG1 function, thereby preventing the recruitment of transcription machinery to a target gene promoter (e.g., an MHC gene).[\[8\]](#)[\[9\]](#)[\[10\]](#)



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Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

# Applications in Research and Drug Development

**6-Amino-9H-purine-8-thiol** is a valuable tool for researchers in several areas:

- Chemical Biology: As a specific inhibitor of the proteasome subunit SUG1, it can be used as a chemical probe to dissect the diverse roles of SUG1 in protein degradation, DNA repair, and transcriptional regulation.
- Immunology: Given SUG1's role in MHC gene expression, this compound can be used to study the regulation of antigen presentation pathways and their impact on adaptive immunity.
- Oncology: The proteasome is a validated target in cancer therapy. Inhibiting a specific ATPase subunit like SUG1 may offer a more targeted approach to disrupting proteasome function in cancer cells, potentially leading to novel therapeutic strategies.[4]
- Drug Discovery: The purine scaffold is a well-established "privileged structure" in medicinal chemistry. **6-Amino-9H-purine-8-thiol** serves as a versatile starting material for the synthesis of compound libraries aimed at developing new inhibitors for various therapeutic targets.[3]

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